

5-Bromopyridine-2-carbaldehyde chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromopyridine-2-carbaldehyde

Cat. No.: B1277881

[Get Quote](#)

An In-Depth Technical Guide to **5-Bromopyridine-2-carbaldehyde**

Introduction

5-Bromopyridine-2-carbaldehyde, also known as 5-bromo-2-formylpyridine, is a halogenated heterocyclic aldehyde. It is a key intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry, agrochemicals, and materials science.^[1] The compound's structure, featuring a pyridine ring substituted with a bromine atom and an aldehyde group, offers a versatile scaffold for a variety of chemical transformations.^{[1][2]} This reactivity allows for the construction of complex, functionalized pyridine derivatives used in the development of bioactive compounds, pharmaceutical leads, and advanced materials.^{[1][2]} This document provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications.

Chemical Structure and Identifiers

The molecular structure of **5-Bromopyridine-2-carbaldehyde** consists of a pyridine ring with a bromine atom at the 5-position and a carbaldehyde (formyl) group at the 2-position.

- IUPAC Name: **5-bromopyridine-2-carbaldehyde**^[3]
- Synonyms: 5-Bromo-2-formylpyridine, 5-Bromopicolinaldehyde^[1]
- CAS Number: 31181-90-5^[3]

- Molecular Formula: C₆H₄BrNO[3]
- SMILES: C1=CC(=NC=C1Br)C=O[3]
- InChI: InChI=1S/C6H4BrNO/c7-5-1-2-6(4-9)8-3-5/h1-4H[3]
- InChIKey: ZQVLPMNLLKGGIU-UHFFFAOYSA-N[3]

Caption: 2D structure of **5-Bromopyridine-2-carbaldehyde**.

Physicochemical Properties

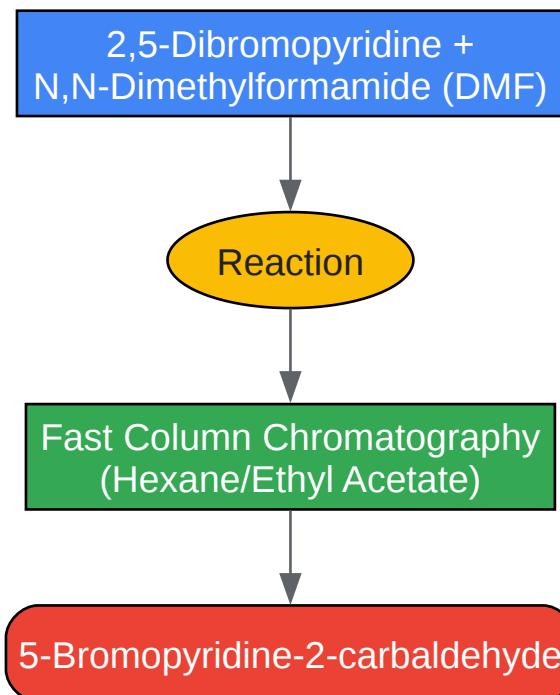
The physical and chemical properties of **5-Bromopyridine-2-carbaldehyde** are summarized in the table below. The compound is typically an off-white to light yellow solid.[2] It is insoluble in water but shows solubility in organic solvents like DMSO and methanol.[2][4]

Property	Value	Source(s)
Molecular Weight	186.01 g/mol	[1][2][3]
Appearance	White to light yellow/orange powder or crystal	[1][4]
Melting Point	91-98 °C	[1][4]
Boiling Point	70 °C at 26 mmHg	[1][4][5]
Density	1.683 ± 0.06 g/cm ³ (Predicted)	[4]
Water Solubility	Insoluble	[4][5]
pKa	1.36 ± 0.10 (Predicted)	[4]
Flash Point	97.562 °C	[4]

Reactivity and Applications

5-Bromopyridine-2-carbaldehyde is a versatile building block due to its two reactive sites: the bromine atom and the aldehyde group. This dual functionality allows for a wide range of chemical modifications.[2]

- Cross-Coupling Reactions: The bromine atom on the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents at the 5-position.[2]
- Aldehyde Chemistry: The aldehyde group readily undergoes reactions such as reductive amination, Wittig reactions, and the formation of imines, hydrazones, and Schiff bases.[2]
- Pharmaceutical and Agrochemical Synthesis: It serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure is a component in the design of enzyme inhibitors and other bioactive molecules.[1]
- Materials Science: The compound is used in the formulation of specialty polymers and in the production of organic semiconductors for applications in flexible electronics.[1]


Experimental Protocols

Synthesis of 5-Bromopyridine-2-carbaldehyde

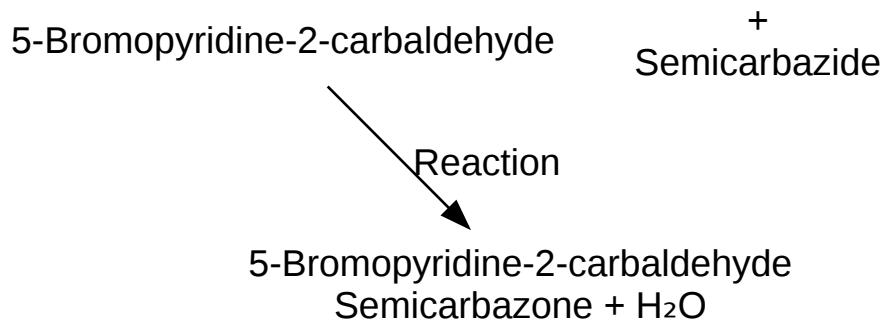
A common laboratory-scale synthesis involves the reaction of 2,5-dibromopyridine with N,N-dimethylformamide (DMF).[5]

Procedure:

- 2,5-dibromopyridine (1 mmol, 237 mg) is mixed with N,N-dimethylformamide (1.5 mmol, 115 μ L).[5]
- The reaction proceeds under specific conditions (details of temperature, reaction time, and catalyst, if any, are typically outlined in the specific literature method being followed).[5]
- Upon completion, the crude product is purified using fast column chromatography.[5]
- The eluent used for chromatography is a mixture of hexane and ethyl acetate (e.g., a 10:1 ratio).[5]
- This process yields 5-bromo-2-pyridinecarboxaldehyde as a brown solid with a reported yield of 80%.[5]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Bromopyridine-2-carbaldehyde**.


Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a standard method for confirming the structure of the synthesized compound.

- ^1H NMR (400 MHz, CDCl_3): The expected signals are: δ 10.03 (s, 1H, aldehyde proton), 8.85 (dd, J = 0.8, 2.0 Hz, 1H, pyridine proton), 8.02 (ddd, J = 0.8, 2.0, 8.0 Hz, 1H, pyridine proton), 7.85 (dd, J = 0.8, 8.0 Hz, 1H, pyridine proton).[5]
- ^{13}C NMR (100 MHz, CDCl_3): The expected carbon signals are: δ 192.4, 151.7, 151.3, 140.0, 126.3, 122.8.[5]

Representative Reaction: Semicarbazone Formation

The aldehyde functional group readily reacts with semicarbazide hydrochloride to form the corresponding semicarbazone, a common derivative used for characterization.

[Click to download full resolution via product page](#)

Caption: Reaction of **5-Bromopyridine-2-carbaldehyde** to form a semicarbazone.[\[6\]](#)

Safety and Handling

5-Bromopyridine-2-carbaldehyde is considered hazardous and requires careful handling in a laboratory setting.[\[7\]](#)

- GHS Hazard Statements:
 - H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[\[7\]](#)
 - H315: Causes skin irritation.[\[3\]](#)[\[7\]](#)
 - H319: Causes serious eye irritation.[\[3\]](#)[\[7\]](#)
 - H335: May cause respiratory irritation.[\[3\]](#)[\[7\]](#)
- Precautionary Measures:
 - Handling: Use only under a chemical fume hood.[\[7\]](#) Wear suitable personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[\[4\]](#)[\[7\]](#) Avoid breathing dust and prevent contact with skin and eyes.[\[7\]](#)
 - Storage: Store in a cool, dry, and well-ventilated place between 2-8°C.[\[4\]](#)[\[5\]](#) The compound is air-sensitive and should be stored accordingly.[\[4\]](#)

- Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[7][8]

This technical guide provides essential information for researchers, scientists, and drug development professionals working with **5-Bromopyridine-2-carbaldehyde**, highlighting its chemical properties, structure, synthesis, and applications as a versatile synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-2-pyridine carboxaldehyde - SRIRAMCHEM [sriramchem.com]
- 3. 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 5-Bromopyridine-2-carbaldehyde | 31181-90-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [5-Bromopyridine-2-carbaldehyde chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1277881#5-bromopyridine-2-carbaldehyde-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com